molecular formula C20H18N6Na2O9S B1677418 Moxalactam disodium CAS No. 64953-12-4

Moxalactam disodium

Cat. No.: B1677418
CAS No.: 64953-12-4
M. Wt: 564.4 g/mol
InChI Key: GRIXGZQULWMCLU-PJDRSYKOSA-L
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Description

Moxalactam Disodium: is a semisynthetic beta-lactam antibiotic belonging to the oxacephem class. It is known for its broad-spectrum antibacterial properties and is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly used to treat respiratory tract infections, urinary tract infections, intra-abdominal infections, and septicemia .

Scientific Research Applications

Moxalactam Disodium has a wide range of scientific research applications:

Safety and Hazards

Moxalactam disodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It has been associated with prolonged bleeding time, and several cases of coagulopathy, some fatal, were reported during the 1980s .

Biochemical Analysis

Biochemical Properties

Moxalactam disodium plays a crucial role in inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of the peptidoglycan layer, a critical component of the bacterial cell wall. By binding to these PBPs, this compound disrupts the final stages of cell wall assembly, leading to the formation of weak and unstable cell walls . This disruption results in osmotic instability, causing bacterial cells to swell and eventually burst due to the inability to maintain cellular integrity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is vital for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacterial strains. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of the bacterial cell wall . The compound’s broad-spectrum activity makes it effective against a variety of pathogens, including those responsible for respiratory tract infections, urinary tract infections, intra-abdominal infections, and septicemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to penicillin-binding proteins (PBPs) and inhibiting their activity. This binding prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . The inhibition of PBPs leads to the accumulation of peptidoglycan precursors, resulting in cell wall weakening and eventual cell lysis. This compound is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH, temperature, and the presence of other substances. Studies have shown that this compound maintains its antibacterial activity over extended periods, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antibacterial activity and low toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound result in increased antibacterial activity, but also a higher incidence of adverse effects. In rats, dogs, and monkeys, dosages ranging from 100 to 3,500 mg/kg per day have been studied, with treatment-related effects including soft stool, cecal dilatation, and slight anemia at higher dosages . These effects were reversible and less severe than those caused by other beta-lactam antibiotics .

Metabolic Pathways

This compound is primarily excreted unchanged through the kidneys, with minimal metabolism occurring in the body . The compound is eliminated via glomerular filtration, and its serum half-life is prolonged in individuals with impaired renal function . No active metabolites of this compound have been detected in plasma or urine, indicating that the parent compound is responsible for its antibacterial activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream. After intravenous administration, the compound rapidly reaches therapeutic levels in the serum and is distributed to various tissues, including bile and sputum . The compound’s distribution is influenced by its protein binding capacity, which ranges from 35% to 50% . This compound is also capable of penetrating into infected sites, such as subcutaneous abscesses, where it maintains its antibacterial activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound targets penicillin-binding proteins located in the cell membrane, leading to the inhibition of cell wall synthesis . This compound does not undergo significant post-translational modifications or targeting signals, as its primary mode of action is through direct interaction with bacterial cell wall components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Moxalactam Disodium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves several steps, including chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring. The final stages involve oxidation, ozonolysis, and intramolecular Wittig reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Moxalactam Disodium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural modification where the sulfur atom in the cephalosporin core is replaced with an oxygen atom. This substitution provides greater antibacterial activity and stability against beta-lactamases compared to its cephalosporin analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Moxalactam disodium involves the condensation of 7-aminocephalosporanic acid with 3-(2-thienyl)glycidic acid followed by disodium salt formation.", "Starting Materials": [ "7-aminocephalosporanic acid", "3-(2-thienyl)glycidic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-aminocephalosporanic acid in methanol and add sodium hydroxide to it. Heat the mixture to reflux for 4 hours.", "Step 2: Add 3-(2-thienyl)glycidic acid to the reaction mixture obtained in Step 1. Adjust the pH of the solution to 8-9 using sodium bicarbonate.", "Step 3: Heat the reaction mixture to reflux for 16 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 4-5 using hydrochloric acid.", "Step 5: Add water to the reaction mixture and extract the product using ethyl acetate.", "Step 6: Dry the organic layer and evaporate the solvent to obtain Moxalactam disodium as a white solid." ] }

CAS No.

64953-12-4

Molecular Formula

C20H18N6Na2O9S

Molecular Weight

564.4 g/mol

IUPAC Name

disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1

InChI Key

GRIXGZQULWMCLU-PJDRSYKOSA-L

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

64953-12-4

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1 Oxacephalosporin
1-Oxacephalosporin
6059 S
6059-S
6059S
Disodium Latamoxef
Disodium Moxalactam
Disodium, Moxalactam
Festamoxin
Lamoxactam
Latamoxef
Latamoxef, Disodium
Lilly 127935
Ly 127935
Ly-127935
Ly127935
Moxalactam
Moxalactam Disodium
Moxalactam, Disodium
S 6059
S-6059
S6059
Shiomarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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